1-Bromo-3,5-dimethylcyclohexane
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Overview
Description
1-Bromo-3,5-dimethylcyclohexane is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a bromine atom and two methyl groups at the 3rd and 5th positions
Scientific Research Applications
1-Bromo-3,5-dimethylcyclohexane finds applications in various fields of scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Researchers use it to study the effects of brominated compounds on biological systems, including their potential as antimicrobial agents.
Medicinal Chemistry: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action for the reactions involving 1-Bromo-3,5-dimethylcyclohexane would depend on the specific reaction. For a substitution reaction, the mechanism would likely involve the attack of a nucleophile on the bromine atom, leading to its displacement . For an elimination reaction, the mechanism would involve the removal of the bromine atom and a hydrogen atom to form a double bond .
Future Directions
Preparation Methods
The synthesis of 1-Bromo-3,5-dimethylcyclohexane typically involves the bromination of 3,5-dimethylcyclohexane. One common method is the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the substitution reaction. The reaction conditions often include a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) to dissolve the reactants and control the reaction rate .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield of the compound. These methods are designed to optimize reaction conditions, minimize by-products, and reduce production costs.
Chemical Reactions Analysis
1-Bromo-3,5-dimethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-Bromo-3,5-dimethylcyclohexane can be compared with other brominated cyclohexanes, such as:
1-Bromo-2,4-dimethylcyclohexane: Similar in structure but with different substitution patterns, leading to variations in reactivity and physical properties.
1-Bromo-4-methylcyclohexane: Lacks the second methyl group, resulting in different steric interactions and chemical behavior.
1-Bromo-3-methylcyclohexane: Another related compound with a single methyl group, affecting its stability and reaction pathways
Properties
IUPAC Name |
1-bromo-3,5-dimethylcyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-6-3-7(2)5-8(9)4-6/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWECRZWUPVQPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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